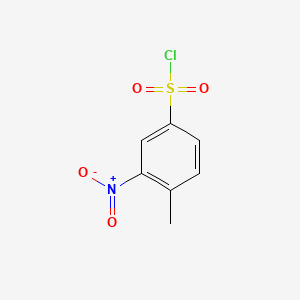

4-Methyl-3-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-methyl-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-5-2-3-6(14(8,12)13)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYBGANSUNUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339988 | |

| Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-83-1 | |

| Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Methyl-3-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS No. 616-83-1). The information herein is compiled to support research, development, and synthesis activities involving this compound.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₇H₆ClNO₄S.[1] It presents as a white to light yellow or cream-colored solid, which may appear as crystals, powder, or a fused solid.[2][3] This compound is recognized for its strong electrophilic properties, making it a valuable reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] It is sensitive to moisture and reacts violently with water, liberating toxic gas.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₄S | [1][3][4] |

| Molecular Weight | 235.64 g/mol (approx.) | [1][2][4][5] |

| Melting Point | 30-34 °C | [1] |

| 38-40 °C | [2] | |

| 30.5-39.5 °C | [3] | |

| 35 °C | [5] | |

| 33-36 °C | [6] | |

| Boiling Point | 152-154 °C at 1 mmHg | [1][2][6] |

| Density (Predicted) | 1.528 ± 0.06 g/cm³ | [1] |

| Vapor Pressure | 0.00016 mmHg at 25°C | [1] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

| Refractive Index (Predicted) | 1.576 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures are employed for these measurements.

Determination of Melting Point

The melting point of this compound is typically determined using a capillary melting point apparatus.[7]

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point (at Reduced Pressure)

The boiling point is determined under reduced pressure to prevent decomposition of the thermally sensitive sulfonyl chloride group.

Methodology:

-

A sample of the compound is placed in a distillation flask suitable for vacuum distillation.

-

The apparatus is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 1 mmHg).

-

The sample is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that specific pressure.

Synthesis Workflow

This compound can be synthesized from 2-nitrotoluene. The following diagram illustrates a common synthetic pathway.

Caption: Synthesis of this compound.

This synthesis involves the reaction of 2-nitrotoluene with chlorosulfonic acid, with sulfamic acid also present.[8] The temperature is carefully controlled throughout the addition and subsequent heating steps.[8] The final product is isolated by precipitation in ice water, followed by filtration and washing.[8]

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. This compound | C7H6ClNO4S | CID 560638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-3-nitrobenzenesulfonyl chloride, a key reagent in organic synthesis and a compound with notable biological activity. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Formula

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a methyl group, a nitro group, and a sulfonyl chloride functional group.

Molecular Formula: C₇H₆ClNO₄S[1]

Chemical Structure:

IUPAC Name: this compound[2]

Synonyms: 3-Nitro-p-toluenesulfonyl chloride, 2-Nitrotoluene-4-sulfonyl chloride, 4-Methyl-3-nitrobenzene-1-sulfonyl chloride[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 235.65 g/mol | [2] |

| Appearance | Cream to pale yellow crystals or powder | |

| Melting Point | 30-34 °C | |

| Boiling Point | 152-154 °C at 1 mmHg | |

| Density | ~1.53 g/cm³ | |

| Solubility | Soluble in many organic solvents | |

| InChI Key | OQFYBGANSUNUAO-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-] | [2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of 2-nitrotoluene-4-sulfonyl chloride, a synonym for the target compound.

Materials:

-

o-Nitrotoluene (1.0 mol, 137.1 g)

-

Chlorosulfonic acid (4.6 mol, 535.9 g)

-

Sulfamic acid (2 g)

-

Ice water

-

Round-bottom flask with a stirrer and dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure: [4]

-

To a round-bottom flask containing chlorosulfonic acid and sulfamic acid, slowly add o-nitrotoluene dropwise with stirring. Maintain the reaction temperature below 40 °C, using an ice bath if necessary.

-

After the addition is complete, stir the mixture at 40 °C for 1 hour.

-

Slowly heat the reaction mixture to 105 °C and continue stirring at this temperature for 6 hours.

-

Cool the mixture and carefully add it dropwise to a stirred vessel of ice water, maintaining the temperature between 0 and 5 °C.

-

The product will precipitate as crystals. Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with ice water to remove any remaining acid.

-

Dry the product. The expected yield is approximately 89%.

General Protocol for the Synthesis of Sulfonamides

This compound is a valuable reagent for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

A suitable base (e.g., pyridine, triethylamine, or sodium bicarbonate) (1.5-2.0 equiv)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the amine and the base in the anhydrous solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various organic molecules. The resulting sulfonamides are a well-established class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

The nitro group on the benzene ring can be readily reduced to an amine, providing a handle for further chemical modifications and the generation of diverse compound libraries for drug screening.

Mechanism of Action: Fungicidal Activity

This compound has been identified as a fungicide.[1] Its mode of action involves the inhibition of the enzyme dehydrogenase.[1] Specifically, it is proposed to act as a succinate dehydrogenase inhibitor (SDHI). SDHIs disrupt the fungal mitochondrial electron transport chain at Complex II, thereby inhibiting cellular respiration and ATP production, which ultimately leads to fungal cell death.

Below is a diagram illustrating the site of action of this compound within the Krebs cycle and the electron transport chain.

Caption: Inhibition of Succinate Dehydrogenase by this compound.

References

Synthesis of 4-Methyl-3-nitrobenzenesulfonyl chloride from 2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-methyl-3-nitrobenzenesulfonyl chloride from 2-nitrotoluene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the prevalent synthetic methodologies, including detailed experimental protocols, quantitative data analysis, and a discussion of the underlying chemical principles.

Introduction

This compound is a versatile chemical building block characterized by its reactive sulfonyl chloride group and substituted aromatic ring. The presence of both a methyl and a nitro group on the benzene ring allows for a range of subsequent chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. The synthesis from 2-nitrotoluene is a common and cost-effective route, which can be achieved via two primary pathways: a direct one-step chlorosulfonation or a two-step process involving the formation of a sulfonic acid intermediate. This guide will explore both methodologies, providing the necessary data for researchers to select and implement the most suitable process for their needs.

Synthetic Pathways

The conversion of 2-nitrotoluene to this compound is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the sulfonation. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. In 2-nitrotoluene, the positions ortho and para to the methyl group are C3, C5, and C6. The positions meta to the nitro group are C4 and C6. The position para to the methyl group (C4) is sterically unhindered and is activated by the methyl group, making it the most favorable site for electrophilic attack.

Pathway A: Direct Chlorosulfonation

This is a one-step process where 2-nitrotoluene is reacted directly with chlorosulfonic acid. This method is often favored for its efficiency.

Caption: Direct one-step synthesis of this compound.

Pathway B: Two-Step Synthesis via Sulfonic Acid Intermediate

This pathway involves the initial sulfonation of 2-nitrotoluene to form 4-methyl-3-nitrobenzenesulfonic acid, which is then subsequently chlorinated to yield the desired sulfonyl chloride. This approach can sometimes offer better control over the reaction and purity of the final product.

Caption: Two-step synthesis via a sulfonic acid intermediate.

Experimental Protocols

Protocol for Direct Chlorosulfonation (Pathway A)

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

-

2-Nitrotoluene

-

Chlorosulfonic acid

-

Sulfamic acid

-

Ice water

Procedure:

-

To 535.9 g (4.6 mol) of chlorosulfonic acid and 2 g of sulfamic acid, add 137.1 g (1.0 mol) of 2-nitrotoluene dropwise, ensuring the temperature does not exceed 40°C.[1]

-

Stir the mixture at 40°C for 1 hour.[1]

-

Slowly heat the mixture to 105°C and continue stirring at this temperature for 6 hours.[1]

-

After cooling, the reaction mixture is added dropwise to ice water (0 to 5°C).[1]

-

The precipitated crystals are collected by suction filtration and washed with ice water.[1]

Yield and Product Characteristics:

-

Yield: 210.6 g (89% of theory) of this compound (after accounting for 10.8% water content in the crude product).[1]

-

Melting Point: 40°C.[1]

Protocol for Two-Step Synthesis (Pathway B)

Step 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonic acid

Materials:

-

2-Nitrotoluene

-

Oleum (25% free sulfur trioxide)

Procedure: A general procedure for sulfonation of a nitroaromatic compound involves heating with oleum. For 2-nitrotoluene, the reaction would proceed as follows:

-

Carefully add 2-nitrotoluene to oleum (25% free SO3) at a controlled temperature.

-

Heat the mixture to drive the sulfonation to completion.

-

The reaction mixture is then carefully quenched in water to hydrolyze any remaining oleum.

-

The product, 4-methyl-3-nitrobenzenesulfonic acid, can be isolated from the aqueous solution.

Step 2: Conversion to this compound

Materials:

-

4-Methyl-3-nitrobenzenesulfonic acid

-

Thionyl chloride or another suitable chlorinating agent (e.g., phosphorus pentachloride)

Procedure: A general procedure for the conversion of a sulfonic acid to a sulfonyl chloride is as follows:

-

Treat the 4-methyl-3-nitrobenzenesulfonic acid with an excess of thionyl chloride.

-

The reaction is typically heated to reflux to ensure complete conversion.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The crude this compound is then purified.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Quantities for Direct Chlorosulfonation

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 2-Nitrotoluene | 137.14 | 137.1 | 1.0 | 1 |

| Chlorosulfonic acid | 116.52 | 535.9 | 4.6 | 4.6 |

| This compound | 235.64 | 210.6 (dry) | 0.89 | - |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.64 g/mol |

| Melting Point | 30-34 °C (lit.), 40°C (experimental)[1][2] |

| Boiling Point | 152-154°C at 1 mmHg |

| ¹H NMR | Characteristic peaks for aromatic protons and the methyl group protons. |

| ¹³C NMR | Characteristic peaks for the aromatic carbons, methyl carbon. |

| IR Spectroscopy | Strong absorptions corresponding to S=O stretching (sulfonyl group) and N=O stretching (nitro group). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Purification and Characterization

Purification

The crude this compound obtained from the synthesis can be purified by recrystallization. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly to induce crystallization. Impurities will remain in the mother liquor. Petroleum ether has been suggested as a suitable recrystallization solvent for similar sulfonyl chlorides.

General Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., petroleum ether).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule. The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl protons, with chemical shifts and coupling patterns consistent with the structure. The ¹³C NMR will show the expected number of signals for the carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect strong characteristic absorption bands for the sulfonyl chloride (S=O stretches) and the nitro group (N=O stretches).

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thionyl chloride is also corrosive and toxic. It reacts with water to produce sulfur dioxide and hydrogen chloride. Handle with care in a fume hood.

-

2-Nitrotoluene is a toxic and combustible liquid. Avoid inhalation and skin contact.

-

The reaction product, This compound , is a corrosive solid and is moisture-sensitive.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from 2-nitrotoluene. The direct chlorosulfonation method offers a high-yield, one-step process, while the two-step synthesis via the sulfonic acid intermediate provides an alternative route. By following the detailed protocols and considering the quantitative data and safety information provided, researchers and professionals in drug development can effectively synthesize this important chemical intermediate for their research and development needs. Proper purification and characterization are essential to ensure the quality of the final product for subsequent applications.

References

An In-depth Technical Guide to 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS 616-83-1), a versatile chemical intermediate with applications in various fields, including as a fungicide. This document details its chemical and physical properties, provides an experimental protocol for a representative synthesis, and outlines its known hazards and safety precautions. Furthermore, this guide explores its biological activity, including its role as an inhibitor of dehydrogenase and cytochrome P450 enzymes, and presents a putative mechanism of action. Analytical methodologies for its characterization are also discussed.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 616-83-1 | [1] |

| Molecular Formula | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 235.64 g/mol | [1] |

| Appearance | Cream to pale yellow crystalline solid | [2] |

| Melting Point | 30-36 °C (86-96.8 °F) | [2][3] |

| Boiling Point | 152-154 °C (305.6-309.2 °F) at 1 mmHg | [3] |

| Density | 1.528 g/cm³ (predicted) | [3] |

| Solubility | Insoluble in water. Soluble in toluene. | [4] |

| Vapor Pressure | 0.00016 mmHg at 25°C | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| InChI Key | OQFYBGANSUNUAO-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)Cl)--INVALID-LINK--[O-] | [1] |

Synthesis

While various synthetic routes exist, a representative method for the preparation of a closely related isomer, 2-nitrotoluene-4-sulfonyl chloride, involves the chlorosulfonation of o-nitrotoluene. This process highlights the general principles applicable to the synthesis of such compounds.

Experimental Protocol: Synthesis of 2-Nitrotoluene-4-sulfonyl chloride

Materials:

-

o-Nitrotoluene (1.0 mol, 137.1 g)

-

Chlorosulfonic acid (4.6 mol, 535.9 g)

-

Sulfamic acid (2 g)

-

Ice water

Procedure:

-

To a reaction vessel equipped with a stirrer and a dropping funnel, add chlorosulfonic acid (535.9 g) and sulfamic acid (2 g).

-

Cool the mixture and slowly add o-nitrotoluene (137.1 g) dropwise, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, stir the mixture at 40°C for 1 hour.

-

Slowly heat the reaction mixture to 105°C and maintain this temperature with stirring for 6 hours.

-

Cool the reaction mixture and carefully add it dropwise to ice water at a temperature of 0 to 5°C.

-

The precipitated product is then collected by filtration and washed with ice water.

-

The resulting product is 2-nitrotoluene-4-sulfonyl chloride.

Expected Yield: Approximately 89% of the theoretical yield.

Hazards and Safety

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][2]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[2]

Precautionary Statements and Handling

-

Prevention: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

Response:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local regulations.

Crucial Safety Note: This compound reacts violently with water, liberating toxic gas.[2] Therefore, it is imperative to avoid contact with water and moisture.

Biological Activity and Mechanism of Action

This compound exhibits notable biological activity, primarily as a fungicide. Its mechanism of action is believed to involve the inhibition of key cellular enzymes.

Fungicidal Activity and Enzyme Inhibition

This compound has been shown to inhibit the growth of fungi, such as Plasmodiophora brassicae, by targeting the enzyme dehydrogenase .[5] Specifically, it is a potent inhibitor of chloroplast dehydrogenases in cruciferous plants, with IC₅₀ values in the range of 0.1 µM to 100 nM.[5] It has also been found to inhibit mammalian pyridine nucleotide dehydrogenase.[5]

Furthermore, this compound acts as an inhibitor of human cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2B6, and CYP3A4, with IC₅₀ values ranging from 10 µM to 100 µM.[5]

Putative Signaling Pathways and Mechanisms of Inhibition

The inhibitory effects of this compound can be attributed to the chemical reactivity of its functional groups.

Dehydrogenase Inhibition: The nitroaromatic structure is a key feature in its inhibitory activity. The electron-withdrawing nature of the nitro group can facilitate interactions with the active sites of enzymes. One proposed mechanism for the fungicidal action of nitroaromatic compounds involves the enzymatic reduction of the nitro group, which can lead to the generation of reactive nitroso and hydroxylamine intermediates. These reactive species can then covalently modify and inactivate essential enzymes like dehydrogenase, disrupting cellular respiration and energy production.

Caption: Proposed pathway for dehydrogenase inhibition.

Cytochrome P450 Inhibition: The sulfonyl chloride group is a reactive electrophile. It can react with nucleophilic residues, such as cysteine or histidine, within the active site of cytochrome P450 enzymes. This covalent modification can lead to irreversible inhibition of the enzyme's metabolic activity.

Caption: Mechanism of cytochrome P450 inhibition.

Analytical Methods

The characterization and quantification of this compound are typically performed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol (General):

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, such as toluene.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

GC Separation: Use a capillary column (e.g., a non-polar or medium-polarity column) with a suitable temperature program to separate the compound from any impurities. The oven temperature can be programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C).

-

MS Detection: The eluting compound is ionized (typically by electron ionization), and the resulting mass spectrum is recorded. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification.[1]

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. PubChem provides access to spectral data for this compound.[1]

Experimental Protocol (General):

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the molecular structure.

Biological Assays

To determine the inhibitory potency of compounds like this compound, in vitro enzyme inhibition assays are employed.

IC₅₀ Determination for Enzyme Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol (General for Cytochrome P450 Inhibition):

-

Reagents: Human liver microsomes (as a source of CYP enzymes), a specific substrate for the CYP isoform of interest, NADPH (as a cofactor), and a range of concentrations of the test compound (this compound).[5]

-

Incubation: Incubate the human liver microsomes with the specific substrate and varying concentrations of the test compound. The reaction is initiated by the addition of NADPH.

-

Metabolite Quantification: After a set incubation time, the reaction is stopped, and the amount of metabolite formed is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[5]

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control incubation without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Caption: Workflow for IC₅₀ determination.

Conclusion

This compound is a reactive chemical with established utility as a fungicide and demonstrated inhibitory activity against key metabolic enzymes. Its synthesis is well-understood, and its hazardous properties necessitate careful handling in a laboratory setting. Further research into its specific mechanisms of action and the development of more detailed analytical and biological assay protocols will continue to enhance its applicability in research and development. This guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies in a structured and accessible format.

References

Spectroscopic Profile of 4-Methyl-3-nitrobenzenesulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyl-3-nitrobenzenesulfonyl chloride (CAS No: 616-83-1). The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document details available mass spectrometry data and provides an analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features based on its chemical structure. Furthermore, standardized experimental protocols for acquiring such spectra are outlined.

Chemical Structure and Properties

IUPAC Name: 4-methyl-3-nitrobenzene-1-sulfonyl chloride[1] Molecular Formula: C₇H₆ClNO₄S[1] Molecular Weight: 235.64 g/mol [2] Appearance: Cream to pale yellow crystals or powder.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the following GC-MS data has been reported:

| m/z | Relative Abundance | Fragment |

| 89 | Most Abundant | [C₇H₅]⁺ (Tropylium ion) or related fragment |

| 63 | 2nd Most Abundant | Likely a smaller aromatic fragment |

| 90 | 3rd Most Abundant | [C₇H₆]⁺ or related fragment |

Data sourced from PubChem, based on GC-MS analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit experimental NMR data is not publicly available in detail, the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra can be predicted based on the molecular structure. The spectra would be recorded in a suitable deuterated solvent, such as CDCl₃.

Expected ¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (position 2) | 8.0 - 8.2 | d | 1H |

| Aromatic-H (position 6) | 7.8 - 8.0 | dd | 1H |

| Aromatic-H (position 5) | 7.5 - 7.7 | d | 1H |

| Methyl-H | 2.5 - 2.7 | s | 3H |

Expected ¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-SO₂Cl | 145 - 150 |

| C-NO₂ | 148 - 152 |

| C-CH₃ | 138 - 142 |

| C-H (Aromatic) | 120 - 135 |

| C-H (Aromatic) | 120 - 135 |

| C-H (Aromatic) | 120 - 135 |

| C (Methyl) | 20 - 25 |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands (Predicted)

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretching | 2975 - 2850 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1320 |

| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1390 - 1370 |

| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1190 - 1170 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| S-Cl | Stretching | 650 - 550 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

-

Chromatographic Separation:

-

Injection: 1 µL of the prepared sample is injected into the GC inlet.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Oven Program: The oven temperature is ramped to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the data is processed to generate a mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard pulse sequence is used to acquire the spectrum.

-

Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is then recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for professionals working with this compound, enabling its accurate identification and characterization through modern spectroscopic techniques.

References

An In-depth Technical Guide on the Solubility of 4-Methyl-3-nitrobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-3-nitrobenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information for the target compound and its structural analogs. Furthermore, it outlines detailed, generalized experimental protocols for determining solubility and provides a visual representation of its synthesis pathway.

Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound and structurally related benzenesulfonyl chlorides in various organic solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

| Compound Name | CAS Number | Molecular Formula | Toluene | Tetrahydrofuran (THF) | Methylene Chloride (DCM) | Ethyl Acetate | Diethyl Ether | Chloroform | Benzene | Ethanol | Acetone | Water |

| This compound | 616-83-1 | C₇H₆ClNO₄S | Soluble | No Data | No Data | No Data | No Data | No Data | No Data | No Data | No Data | Insoluble |

| 2-Nitrobenzenesulfonyl chloride[1][2] | 1694-92-4 | C₆H₄ClNO₄S | Soluble[1][2] | Soluble[1][2] | Soluble[1][2] | Soluble[1][2] | No Data | No Data | No Data | No Data | No Data | Insoluble[1][2] |

| 3-Nitrobenzenesulfonyl chloride[3] | 121-51-7 | C₆H₄ClNO₄S | No Data | No Data | No Data | No Data | No Data | No Data | No Data | No Data | No Data | Hydrolyzes slowly[3] |

| 4-Nitrobenzenesulfonyl chloride[4][5] | 98-74-8 | C₆H₄ClNO₄S | Soluble[5] | Soluble[5] | Soluble[5] | Soluble[5] | Soluble[4] | Soluble[4] | Soluble[4] | No Data | No Data | Slightly soluble[4] |

| p-Toluenesulfonyl chloride[6][7][8][9] | 98-59-9 | C₇H₇ClO₂S | Soluble[9] | Soluble[9] | No Data | No Data | Freely soluble[8] | Freely soluble | Freely soluble[8] | Freely soluble[8] | Soluble[6] | Insoluble[8] |

| Benzenesulfonyl chloride[10][11][12][13] | 98-09-9 | C₆H₅ClO₂S | No Data | No Data | No Data | No Data | Soluble[12][13] | Soluble[10] | Soluble[10] | Soluble[12][13] | No Data | Insoluble[10][11][12] |

Experimental Protocols for Solubility Determination

Gravimetric Method

This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing of the dissolved solute.

1. Preparation of Saturated Solution:

- Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

- Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

- Carefully filter the saturated solution to remove any undissolved solid.

2. Determination of Solute Concentration:

- Accurately measure a specific volume of the clear, saturated filtrate into a pre-weighed, dry container.

- Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

- Once the solvent is completely removed, weigh the container with the dried solute.

- The solubility can then be calculated and expressed in terms of g/L or mol/L.

UV/Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV/Vis spectrum and is particularly useful for determining the solubility of sparingly soluble compounds.

1. Preparation of Standard Solutions and Calibration Curve:

- Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

- Plot a calibration curve of absorbance versus concentration.

2. Preparation and Analysis of Saturated Solution:

- Prepare a saturated solution as described in the gravimetric method.

- After filtration, dilute an accurately measured aliquot of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

- Measure the absorbance of the diluted solution at λmax.

- Use the calibration curve to determine the concentration of the diluted solution and subsequently calculate the concentration of the original saturated solution.

Synthesis Workflow

The industrial synthesis of this compound typically proceeds via the chlorosulfonation of 2-nitrotoluene. The following diagram illustrates the key steps in this process.

Caption: Synthesis of this compound.

Detailed Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of 2-nitrotoluene with chlorosulfonic acid.[14]

1. Reaction Setup:

- In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, chlorosulfonic acid is charged.

- 2-Nitrotoluene is then added dropwise to the chlorosulfonic acid, maintaining the reaction temperature below a specified limit (e.g., 40°C) to control the exothermic reaction.

2. Reaction and Work-up:

- After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature for several hours to ensure the completion of the chlorosulfonation.

- The reaction mixture is then carefully added to ice water, causing the product to precipitate as a solid.

3. Isolation and Purification:

- The precipitated solid is collected by filtration and washed with cold water to remove any remaining acid and water-soluble impurities.

- The resulting product is this compound. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

References

- 1. 2-Nitrobenzenesulfonyl chloride | 1694-92-4 [chemicalbook.com]

- 2. 2-Nitrobenzenesulfonyl chloride CAS#: 1694-92-4 [m.chemicalbook.com]

- 3. 3-Nitrobenzenesulfonyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chembk.com [chembk.com]

- 8. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 12. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. 4-Methyl-3-nitrobenzene-1-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

Reactivity of 4-Methyl-3-nitrobenzenesulfonyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-methyl-3-nitrobenzenesulfonyl chloride with various nucleophiles. This reagent is a valuable building block in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry. This document details the underlying principles of its reactivity, presents quantitative data for key transformations, provides exemplary experimental protocols, and illustrates reaction pathways and workflows through diagrams. The electron-withdrawing nitro group and the electron-donating methyl group on the benzene ring modulate the electrophilicity of the sulfonyl chloride moiety, influencing its reaction kinetics and outcomes with a range of nucleophiles including amines, alcohols, and thiols.

Introduction

This compound is a versatile electrophilic reagent employed in a variety of chemical transformations. The presence of the sulfonyl chloride functional group makes the sulfur atom highly susceptible to nucleophilic attack. The reactivity of this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. The nitro group at the meta-position acts as a strong electron-withdrawing group, increasing the electrophilicity of the sulfur center. Conversely, the methyl group at the para-position is a weak electron-donating group. This electronic balance governs the reagent's reactivity towards different classes of nucleophiles.

This guide will explore the reactions of this compound with primary and secondary amines, alcohols and phenols, and thiols, providing insights into reaction mechanisms, typical yields, and experimental considerations.

Reactivity with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

General Reaction and Mechanism

Primary and secondary amines act as potent nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

-

Primary Amines: R-NH₂ + ClSO₂-Ar → R-NH-SO₂-Ar + HCl

-

Secondary Amines: R₂NH + ClSO₂-Ar → R₂N-SO₂-Ar + HCl

Where Ar represents the 4-methyl-3-nitrophenyl group.

Quantitative Data for Sulfonamide Synthesis

The following table summarizes representative yields for the reaction of this compound with various amines under typical reaction conditions.

| Nucleophile (Amine) | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Aniline | N-Phenyl-4-methyl-3-nitrobenzenesulfonamide | Dichloromethane | Pyridine | 25 | 4 | 92 |

| Benzylamine | N-Benzyl-4-methyl-3-nitrobenzenesulfonamide | Tetrahydrofuran | Triethylamine | 25 | 3 | 95 |

| Diethylamine | N,N-Diethyl-4-methyl-3-nitrobenzenesulfonamide | Dichloromethane | Pyridine | 0-25 | 5 | 88 |

| Morpholine | 4-(4-Methyl-3-nitrobenzenesulfonyl)morpholine | Acetonitrile | K₂CO₃ | 50 | 6 | 90 |

Experimental Protocol: Synthesis of N-Benzyl-4-methyl-3-nitrobenzenesulfonamide

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

-

Procedure:

-

Dissolve benzylamine and triethylamine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve this compound in anhydrous THF and add it to a dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Reactivity with Alcohols and Phenols: Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols to form the corresponding sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable synthetic intermediates.

General Reaction and Mechanism

The reaction mechanism is analogous to that with amines, involving nucleophilic attack of the hydroxyl group on the sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which also serves as a solvent.

-

Alcohols/Phenols: R-OH + ClSO₂-Ar → R-O-SO₂-Ar + HCl

Quantitative Data for Sulfonate Ester Synthesis

The table below provides representative yields for the synthesis of sulfonate esters from this compound.

| Nucleophile (Alcohol/Phenol) | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethanol | Ethyl 4-methyl-3-nitrobenzenesulfonate | Pyridine | Pyridine | 25 | 12 | 85 | | Phenol | Phenyl 4-methyl-3-nitrobenzenesulfonate | Dichloromethane | Triethylamine | 0-25 | 6 | 89 | | Isopropanol | Isopropyl 4-methyl-3-nitrobenzenesulfonate | Pyridine | Pyridine | 25 | 18 | 78 | | p-Cresol | p-Tolyl 4-methyl-3-nitrobenzenesulfonate | Dichloromethane | Triethylamine | 25 | 8 | 91 |

Experimental Protocol: Synthesis of Phenyl 4-methyl-3-nitrobenzenesulfonate

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Phenol (1.05 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve phenol and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Reactivity with Thiols: Synthesis of Thiosulfonates

Thiols react with sulfonyl chlorides to produce thiosulfonates. These compounds are of interest in various fields, including medicinal chemistry and materials science.

General Reaction

The reaction of a thiol with this compound in the presence of a base yields the corresponding thiosulfonate.

-

Thiols: R-SH + ClSO₂-Ar → R-S-SO₂-Ar + HCl

Quantitative Data for Thiosulfonate Synthesis

The following table presents representative data for the synthesis of thiosulfonates.

| Nucleophile (Thiol) | Product | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Thiophenol | S-Phenyl 4-methyl-3-nitrobenzenethiosulfonate | Dichloromethane | Pyridine | 25 | 5 | 87 | | Benzyl mercaptan | S-Benzyl 4-methyl-3-nitrobenzenethiosulfonate | Tetrahydrofuran | Triethylamine | 25 | 4 | 90 | | Ethanethiol | S-Ethyl 4-methyl-3-nitrobenzenethiosulfonate | Dichloromethane | Pyridine | 0-25 | 6 | 82 |

Experimental Protocol: Synthesis of S-Phenyl 4-methyl-3-nitrobenzenethiosulfonate

-

Reagents and Equipment:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve thiophenol and pyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound in one portion to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a sulfonamide or sulfonate ester derivative.

Conclusion

This compound is a highly effective reagent for the synthesis of sulfonamides and sulfonate esters from a wide range of nucleophiles. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl group, leading to high reactivity and generally excellent yields. The methodologies presented in this guide provide a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to utilize this versatile building block in their work. The provided protocols can be adapted for various substrates, and the quantitative data serves as a useful reference for reaction planning and optimization.

An In-depth Technical Guide to the Electrophilicity of 4-Methyl-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 4-methyl-3-nitrobenzenesulfonyl chloride, a key attribute influencing its reactivity and potential applications in organic synthesis and drug development. This document synthesizes theoretical principles, available data on related compounds, and detailed experimental protocols to serve as a valuable resource for researchers.

Introduction

This compound is a substituted aromatic sulfonyl chloride. The electrophilicity of the sulfur atom in the sulfonyl chloride group is a critical determinant of its chemical behavior, particularly its susceptibility to nucleophilic attack. This property is modulated by the electronic effects of the substituents on the benzene ring. In this molecule, the methyl group (-CH₃) and the nitro group (-NO₂) exert opposing electronic influences, making a detailed analysis of its electrophilicity particularly insightful. The nitro group, a strong electron-withdrawing group, is expected to significantly enhance the electrophilicity of the sulfonyl chloride, while the methyl group, an electron-donating group, will have a comparatively modest attenuating effect.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 616-83-1 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₄S | [1][2] |

| Molecular Weight | 235.65 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 30-34 °C | [3] |

| Boiling Point | 152-154 °C at 1 mmHg | [2][3] |

| Density | 1.528 g/cm³ (predicted) | [2][3] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [4][5] |

Theoretical Framework for Electrophilicity

The electrophilicity of substituted benzenesulfonyl chlorides can be quantitatively assessed and compared using the principles of physical organic chemistry, particularly through linear free-energy relationships such as the Hammett equation.

The Hammett Equation

The Hammett equation is a powerful tool for correlating the reaction rates and equilibrium constants of reactions involving meta- and para-substituted benzene derivatives.[6][7][8] It is expressed as:

log(k/k₀) = ρσ

where:

-

k is the rate constant for the reaction with a substituted benzene derivative.

-

k₀ is the rate constant for the reaction with the unsubstituted benzene derivative.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[7][8] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.[7]

For the nucleophilic substitution at the sulfonyl sulfur of this compound, the reaction is expected to have a positive ρ value, as the attack of a nucleophile leads to a transition state with a developing negative charge on the sulfonyl oxygen atoms and the leaving chloride ion.

Substituent Effects

The electrophilicity of the sulfur atom in this compound is influenced by the following substituents:

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, primarily through a powerful -M (negative mesomeric or resonance) effect and a -I (negative inductive) effect. Its presence in the meta position to the sulfonyl chloride group primarily exerts a strong inductive pull, significantly increasing the positive charge on the sulfur atom and thus enhancing its electrophilicity.

-

Methyl Group (-CH₃): This is an electron-donating group, acting through a +I (positive inductive) effect and hyperconjugation. Its presence in the para position to the sulfonyl chloride group will slightly decrease the electrophilicity of the sulfur center by pushing electron density towards the ring.

The combined effect of these two groups suggests that the strong electron-withdrawing nature of the nitro group will dominate, rendering this compound a highly electrophilic reagent.

To estimate the overall electronic effect, we can consider the Hammett constants for the individual substituents, as shown in Table 2.

| Substituent | Position | Hammett Constant (σ) |

| -CH₃ | para | -0.17 |

| -NO₂ | meta | +0.71 |

The strongly positive σ value for the meta-nitro group indicates a significant increase in reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. The negative σ value for the para-methyl group suggests a slight decrease in reactivity. While a simple summation is not strictly accurate, the much larger magnitude of the σ value for the nitro group clearly indicates that its electron-withdrawing effect will be the dominant factor in determining the electrophilicity.

Quantitative Data on Electrophilicity

Based on this, it can be confidently predicted that this compound will be significantly more reactive towards nucleophiles than both unsubstituted benzenesulfonyl chloride and 4-methylbenzenesulfonyl chloride (tosyl chloride). Its reactivity is expected to be comparable to, though likely slightly less than, 3-nitrobenzenesulfonyl chloride due to the presence of the electron-donating methyl group.

Experimental Protocol for Determining Electrophilicity

To obtain quantitative data on the electrophilicity of this compound, a kinetic study of its reaction with a model nucleophile can be performed. The following protocol outlines a general methodology for such an investigation.

Objective

To determine the second-order rate constant (k) for the reaction of this compound with a selected nucleophile (e.g., aniline or a substituted aniline) in a suitable solvent at a constant temperature.

Materials and Reagents

-

This compound (high purity)

-

Aniline (or other nucleophile, freshly distilled)

-

Acetonitrile (HPLC grade, dry)

-

Internal standard (e.g., naphthalene)

-

Deionized water

-

Standard laboratory glassware

-

Thermostatted reaction vessel

-

Magnetic stirrer

-

HPLC or GC-MS instrument

-

Microsyringes

Experimental Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in dry acetonitrile of a known concentration (e.g., 0.1 M).

-

Prepare a stock solution of the nucleophile (e.g., aniline) in dry acetonitrile of a known concentration (e.g., 0.2 M).

-

Prepare a stock solution of the internal standard in dry acetonitrile.

-

-

Kinetic Run:

-

Place a known volume of the nucleophile stock solution and the internal standard stock solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

-

At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of a highly reactive amine in excess or an acidic solution to protonate the nucleophile).

-

-

Analysis:

-

Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining this compound or the formation of the product at each time point.

-

Use the internal standard to correct for any variations in injection volume.

-

-

Data Analysis:

-

Plot the concentration of the reactant versus time.

-

Assuming pseudo-first-order conditions (if the nucleophile is in large excess) or second-order kinetics, determine the rate constant (k) from the integrated rate law. For a second-order reaction, a plot of 1/[A] vs. time will be linear, with the slope equal to k.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the electrophilicity of this compound.

Caption: Workflow for the kinetic analysis of the reaction of this compound.

Reaction Mechanism

The reaction of this compound with a nucleophile is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism at the sulfur atom.

References

- 1. This compound | C7H6ClNO4S | CID 560638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. oxfordreference.com [oxfordreference.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Key Chemical Reactions of 4-Methyl-3-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methyl-3-nitrobenzenesulfonyl chloride, also known as 3-nitro-p-toluenesulfonyl chloride, is a versatile organic reagent with the chemical formula C₇H₆ClNO₄S.[1][2] It serves as a critical intermediate in the synthesis of a wide range of organic compounds, particularly in the fields of medicinal chemistry and materials science.[1] The molecule's reactivity is primarily dictated by two key functional groups: the highly electrophilic sulfonyl chloride moiety and the reducible nitro group. This guide details the core chemical reactions, provides comprehensive experimental protocols, and summarizes quantitative data for this important building block.

Core Reactivity and Synthetic Utility

The primary utility of this compound stems from its ability to undergo nucleophilic substitution at the sulfonyl group and reduction of the nitro group. These transformations allow for the introduction of the toluenesulfonyl group onto various nucleophiles and subsequent modification of the aromatic ring, making it a valuable scaffold in multi-step synthesis.

Caption: Synthetic utility of this compound.

Nucleophilic Substitution: Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a cornerstone of its application. This reaction, typically conducted in the presence of a non-nucleophilic base, yields substituted sulfonamides.[3][4] Sulfonamides are a privileged structural motif in medicinal chemistry.[3] The strong electron-withdrawing nature of the nitro group and the sulfonyl group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[5]

Experimental Protocol: General Synthesis of N-Substituted-4-methyl-3-nitrobenzenesulfonamides

This protocol is adapted from standard procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.[6][7]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add a non-nucleophilic base such as triethylamine (1.1 - 1.5 equivalents).[6][7]

-

Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M aqueous HCl.[7] Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure sulfonamide.

Data Presentation: Sulfonamide Synthesis Examples

| Amine Reactant | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzhydrylamine | Triethylamine | Dichloromethane | 0 to RT | 72 | Not specified | [6] |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0 to RT | 0.25 | 98 | [7] |

| Ammonia | (Ammonia Water) | (Ammonia Water) | 0 to RT | 3 | ~96 (for 4-nitro) | [8] |

Note: Data for the analogous 2-nitro and 4-nitrobenzenesulfonyl chlorides are included to provide representative conditions and yields.

Nucleophilic Substitution: Sulfonate Ester Formation

Reacting this compound with alcohols or phenols in the presence of a base produces sulfonate esters.[5] These esters are valuable intermediates in organic synthesis because the resulting sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions, comparable to halides.[9]

Experimental Protocol: Synthesis of a Phenyl 4-methyl-3-nitrobenzenesulfonate

This protocol is based on a general procedure for the synthesis of sulfonate esters from phenols.[10]

-

Reaction Setup: Dissolve the desired alcohol or phenol (1.0 equivalent) and a base such as triethylamine or pyridine (1.0 equivalent) in a suitable solvent like pyridine or dichloromethane.[10]

-

Cooling: Cool the solution in an ice/water bath.

-

Reagent Addition: Add this compound (1.0 equivalent) in small portions to the cooled solution while stirring.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up and Isolation: Extract the reaction mixture (e.g., with chloroform), wash the organic layer with acid to remove the base, and then with water and brine.[10]

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude sulfonate ester can then be purified, typically by recrystallization from a solvent like methanol.[10]

Data Presentation: Sulfonate Ester Synthesis

| Alcohol/Phenol | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Phenol | Triethylamine | Pyridine | 0 to RT | Overnight | 54 (for p-nitro) | [10] |

Note: The provided data is for the reaction of p-nitrobenzenesulfonyl chloride, which is expected to have similar reactivity.

Reduction of the Nitro Group

The nitro group on the aromatic ring can be readily reduced to an amino group, which opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and alkylation. This makes the nitro group a versatile synthetic handle.

Reaction Description

The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been studied, showing that the process is influenced by the position of the nitro substituent.[11][12] More conventional and widely used laboratory methods for nitro group reduction involve chemical reagents.

Common methods for this transformation, though not explicitly detailed for this specific molecule in the provided literature, include:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.

-

Metal/Acid Reduction: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[13] Tin(II) chloride (SnCl₂) is also a common choice.

Experimental Protocol: Reduction of a Nitroarene with Iron (General)

This is a representative protocol for the reduction of a nitro group to an amine using iron powder.[13]

-

Reaction Setup: To a flask containing the nitro-substituted compound (1.0 equivalent), add a solvent mixture such as ethanol/water or acetic acid.

-

Reagent Addition: Add iron filings (typically 3-5 equivalents) and an acid like acetic acid or aqueous HCl.

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction is often exothermic. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts. If the product is basic, neutralize the filtrate with a base like sodium carbonate.

-

Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate under reduced pressure to obtain the crude amino-substituted product.

-

Purification: Purify the resulting amine by chromatography or recrystallization as needed.

Synthesis of this compound

The title compound is typically prepared via the chlorosulfonation of 2-nitrotoluene.

Experimental Protocol: Synthesis from 2-Nitrotoluene

This protocol is adapted from a documented industrial synthesis method.[14]

-

Reaction Setup: To a reaction vessel, add chlorosulfonic acid (4.6 mol equivalents) and a catalytic amount of sulfamic acid (2 g per mol of substrate).

-

Reagent Addition: Add 2-nitrotoluene (1.0 mol equivalent) dropwise, ensuring the internal temperature does not exceed 40 °C.

-

Heating Stage 1: Stir the resulting mixture at 40 °C for 1 hour.

-

Heating Stage 2: Slowly heat the mixture to 105 °C and maintain this temperature with stirring for 6 hours.

-

Quenching: Cool the reaction mixture and add it dropwise to a stirred vessel of ice water, maintaining the quench temperature between 0 and 5 °C.

-

Isolation: The product will precipitate as crystals. Filter the solid product via suction filtration and wash thoroughly with ice water to remove residual acid.

-

Drying: Dry the product. The reported yield for this procedure is approximately 89%.[14]

Caption: Workflow for the synthesis of the title compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H6ClNO4S | CID 560638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]